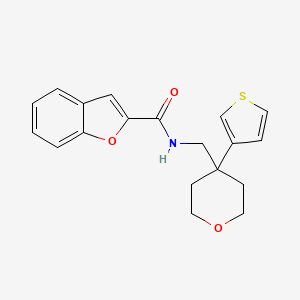

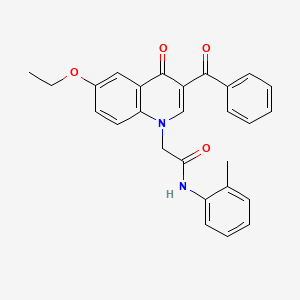

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

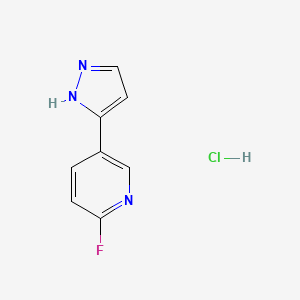

“4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is an organic chemical compound . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one”, has been a topic of interest in recent years . For instance, Maftei C. V. et al. reported the synthesis of a similar compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline . Another study mentioned the synthesis of a vinyl oxadiazole at low temperature (-10°C) for a short reaction time (30 min), using THF as solvent .Molecular Structure Analysis

The molecule presents a C12-O2 double bond with an angle C9-C12-O2 of 124.87(11)° .Applications De Recherche Scientifique

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles stand out for their broad applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry . The compound we’re exploring, 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one , falls within this intriguing category.

Synthetic Methods and Drug Design

Researchers have developed synthetic methods to access 1,2,4-oxadiazole-based compounds. These methods allow for the modification of the oxadiazole scaffold to enhance its biological properties. Notably, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has demonstrated moderate activity against cancer cell lines, making it a promising candidate for further investigation .

Biological Applications

Let’s explore some specific biological applications:

a. Anticancer Potential: The aforementioned compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , exhibits activity against a panel of 11 cancer cell lines. Its mean IC50 value is approximately 92.4 μM, suggesting potential as an anticancer agent .

b. Natural Product Analog Development: Inspired by natural products containing a 1,2,4-oxadiazole ring (such as quisqualic acid and phidianidines A and B), researchers have synthesized analogs. Notably, 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione are worth investigating for their bioactivity .

Prospects for Further Development

As the interest in 1,2,4-oxadiazoles continues to grow, further research may uncover additional applications and optimize the design of novel compounds based on this intriguing heterocyclic ring .

Orientations Futures

The 1,2,4-oxadiazole heterocyclic ring, which is present in “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one”, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years , indicating a promising future direction for this class of compounds.

Propriétés

IUPAC Name |

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)11-13-10(16-14-11)8-4-6-9(15)7-5-8/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXBAPKINSVSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

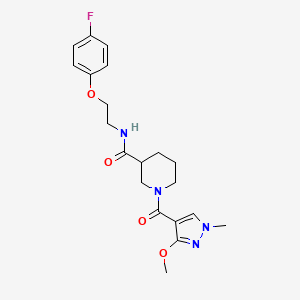

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

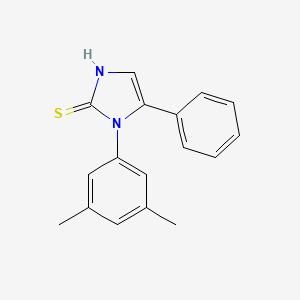

![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)

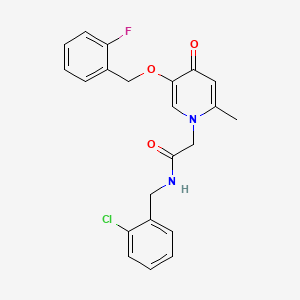

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)